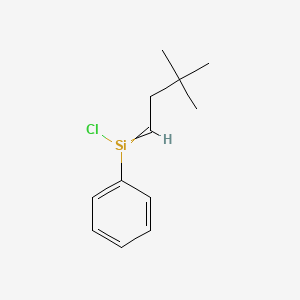
Chloro(3,3-dimethylbutylidene)phenylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloro(3,3-dimethylbutylidene)phenylsilane is an organosilicon compound characterized by the presence of a silicon atom bonded to a phenyl group, a chlorine atom, and a 3,3-dimethylbutylidene group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Chloro(3,3-dimethylbutylidene)phenylsilane typically involves the reaction of phenylsilane with 3,3-dimethylbutylidene chloride under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as a Lewis acid to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and efficiency. The use of advanced catalytic systems and automated reaction monitoring can further enhance the scalability and economic viability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Chloro(3,3-dimethylbutylidene)phenylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, leading to the formation of a wide range of derivatives.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes, depending on the reaction conditions.
Reduction Reactions: Reduction of the compound can yield silanes with different substituents
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides, alcohols, and amines. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions
Major Products Formed
Substitution Reactions: Various organosilicon compounds with different functional groups.
Oxidation Reactions: Silanols and siloxanes.
Reduction Reactions: Silanes with modified substituents
Wissenschaftliche Forschungsanwendungen
Chloro(3,3-dimethylbutylidene)phenylsilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential use in the modification of biomolecules and as a tool in bioconjugation techniques.
Medicine: Explored for its potential in drug delivery systems and as a component in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties
Wirkmechanismus
The mechanism of action of Chloro(3,3-dimethylbutylidene)phenylsilane involves its ability to act as a hydride donor or radical initiator, depending on the reaction conditions. The silicon atom’s affinity for oxygen and fluorine allows it to participate in various chemical transformations, including reduction and hydrosilylation reactions. The molecular targets and pathways involved in these reactions are influenced by the specific substituents and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylsilane: Similar in structure but lacks the 3,3-dimethylbutylidene group.
Chlorodimethylphenylsilane: Contains a dimethyl group instead of the 3,3-dimethylbutylidene group.
Diphenylsilane: Contains two phenyl groups instead of one
Uniqueness
Chloro(3,3-dimethylbutylidene)phenylsilane is unique due to the presence of the 3,3-dimethylbutylidene group, which imparts distinct steric and electronic properties. This uniqueness allows it to participate in specific chemical reactions and applications that are not feasible with other similar compounds .
Eigenschaften
CAS-Nummer |
138421-59-7 |
|---|---|
Molekularformel |
C12H17ClSi |
Molekulargewicht |
224.80 g/mol |
IUPAC-Name |
chloro-(3,3-dimethylbutylidene)-phenylsilane |
InChI |
InChI=1S/C12H17ClSi/c1-12(2,3)9-10-14(13)11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3 |
InChI-Schlüssel |
HIAUIYRMLFNITQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CC=[Si](C1=CC=CC=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


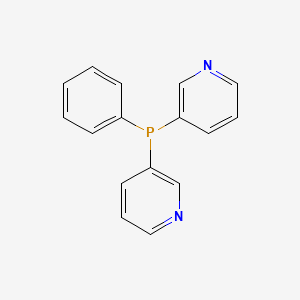
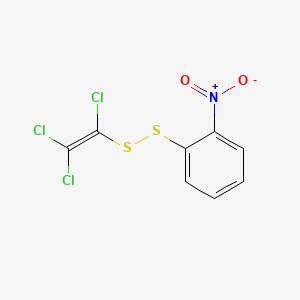
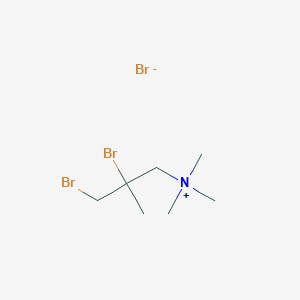
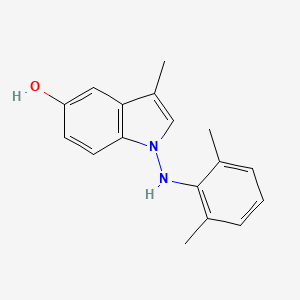

![N-{[2-(4-Nitrobenzene-1-sulfonyl)ethoxy]carbonyl}-L-alanine](/img/structure/B14282864.png)
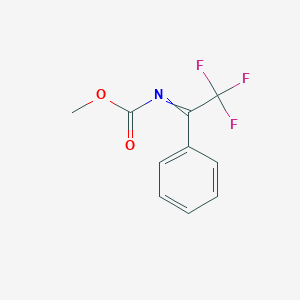
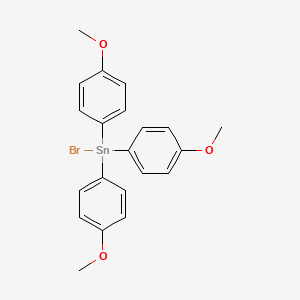

![2-Methyl-4-[4-(prop-2-en-1-yl)phenyl]but-3-yn-2-ol](/img/structure/B14282881.png)
![3-[2-(4-Methoxyphenyl)ethenyl]thiophene](/img/structure/B14282884.png)
![1-{[2-(4-Chlorophenyl)-3-ethyloxetan-2-yl]methyl}-1H-1,2,4-triazole](/img/structure/B14282890.png)
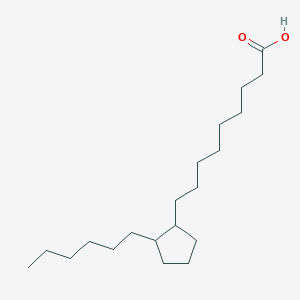
![1,1'-[1,2-Phenylenebis(methylene)]bis(thiolan-1-ium) dichloride](/img/structure/B14282913.png)
